REACTION_CXSMILES
|
Cl.[CH2:2]([N:4]1[CH2:20][C:19]([CH3:22])([CH3:21])[O:18][C:6]2([CH2:11][CH2:10][N:9](C(=O)C(F)(F)F)[CH2:8][CH2:7]2)[CH2:5]1)[CH3:3].[OH-].[Li+].O>C1COCC1>[CH2:2]([N:4]1[CH2:5][C:6]2([CH2:11][CH2:10][NH:9][CH2:8][CH2:7]2)[O:18][C:19]([CH3:21])([CH3:22])[CH2:20]1)[CH3:3] |f:0.1,2.3|
|
Name
|
1-(8-ethyl-10,10-dimethyl-11-oxa-3,8-diazaspiro[5.5]undecan-3-yl)-2,2,2-trifluoro-ethanone hydrochloride salt
|
Quantity
|
47 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N1CC2(CCN(CC2)C(C(F)(F)F)=O)OC(C1)(C)C
|
Name
|
|
Quantity
|
10 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between DCM (10 mL)/1
|
Type
|
EXTRACTION
|
Details
|
1 brine:NH4OH (2 mL), extracted with DCM (5×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1CC(OC2(C1)CCNCC2)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 24 mg | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |